molecular formula C35H56N7O18P3S B1262246 OPC4-CoA

OPC4-CoA

Cat. No.: B1262246
M. Wt: 987.8 g/mol
InChI Key: YYUZYSVPFVOYLB-QXQVKYSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OPC4-CoA: is a member of the acyl coenzyme A family, which are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is a strong basic compound based on its pKa . Acyl coenzyme A compounds play a crucial role in various biochemical processes, including fatty acid metabolism and the biosynthesis of complex lipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OPC4-CoA involves multiple enzymatic reactions. The OPC8-CoA in peroxisomes is metabolized to OPC6-CoA, subsequently to this compound, and finally to jasmonic acid by three rounds of β-oxidation cycle. This cycle includes a set of four enzymatic reactions: acyl-CoA oxidase-mediated oxidation, multifunctional protein-mediated hydration and oxidation, and 3-ketoacyl-CoA-thiolase .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of biotechnological processes that leverage the enzymatic pathways mentioned above. These processes are optimized for large-scale production through fermentation and other bioprocessing techniques.

Chemical Reactions Analysis

Types of Reactions: OPC4-CoA undergoes various biochemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the β-oxidation cycle, which includes oxidation by acyl-CoA oxidase, hydration and oxidation by multifunctional proteins, and thiolysis by 3-ketoacyl-CoA-thiolase .

Common Reagents and Conditions: The common reagents used in these reactions include acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA-thiolase. The conditions typically involve specific pH levels and temperatures that are conducive to enzymatic activity.

Major Products: The major products formed from these reactions include shorter-chain acyl-CoA compounds and ultimately jasmonic acid, which is a crucial signaling molecule in plants .

Scientific Research Applications

Chemistry: In chemistry, OPC4-CoA is used as a model compound to study the mechanisms of β-oxidation and other metabolic pathways involving acyl-CoA derivatives.

Biology: In biological research, this compound is significant in studying plant defense mechanisms. It is involved in the biosynthesis of jasmonic acid, which plays a crucial role in plant immunity against pathogens .

Medicine: While direct medical applications of this compound are limited, its role in metabolic pathways makes it a compound of interest in understanding metabolic disorders and developing potential therapeutic strategies.

Industry: In the industrial sector, this compound and its derivatives are used in the production of bio-based chemicals and materials. The enzymatic pathways involved in its synthesis are also leveraged in biotechnological applications for the production of high-value compounds.

Mechanism of Action

Mechanism: OPC4-CoA exerts its effects through its involvement in the β-oxidation cycle. The compound undergoes a series of enzymatic reactions that lead to the production of jasmonic acid. This process involves the oxidation of this compound by acyl-CoA oxidase, followed by hydration and oxidation by multifunctional proteins, and finally thiolysis by 3-ketoacyl-CoA-thiolase .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in the β-oxidation cycle. The pathways include the conversion of OPC8-CoA to this compound and ultimately to jasmonic acid, which is a key signaling molecule in plant defense responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H56N7O18P3S

Molecular Weight

987.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1

InChI Key

YYUZYSVPFVOYLB-QXQVKYSUSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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